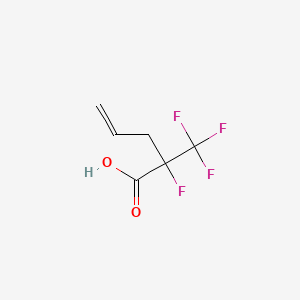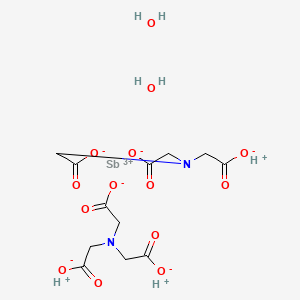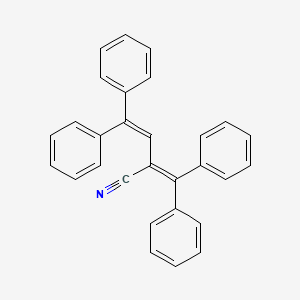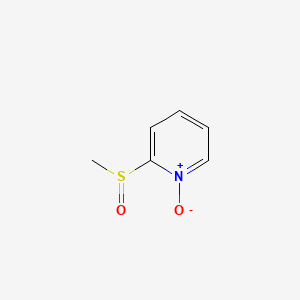
2-(Methylsulfinyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfinyl)pyridine 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methylsulfinyl group at the 2-position and an oxide group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2-(Methylthio)pyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides in the presence of acetic anhydride or DMF results in the formation of 2-substituted pyridine N-oxides
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the scalability of these methods makes them suitable for commercial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfinyl)pyridine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfinyl and oxide groups makes it a versatile compound for different transformations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 2-(Methylthio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylsulfinyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfinyl)pyridine 1-oxide involves its interaction with molecular targets and pathways within biological systems. The sulfinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes . Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(Methylsulfinyl)pyridine 1-oxide can be compared with other similar compounds, such as pyridine N-oxides and sulfinyl-substituted pyridines. These compounds share similar structural features but differ in their reactivity and applications.
Pyridine N-oxides: These compounds have an oxide group at the 1-position of the pyridine ring, similar to this compound.
Sulfinyl-Substituted Pyridines: Compounds with sulfinyl groups at different positions on the pyridine ring exhibit varying reactivity and applications.
List of Similar Compounds
- Pyridine N-oxide
- 2-(Methylthio)pyridine
- 2-(Methylsulfonyl)pyridine
- 3-(Methylsulfinyl)pyridine
- 4-(Methylsulfinyl)pyridine
Propriétés
Numéro CAS |
75853-85-9 |
|---|---|
Formule moléculaire |
C6H7NO2S |
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
2-methylsulfinyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H7NO2S/c1-10(9)6-4-2-3-5-7(6)8/h2-5H,1H3 |
Clé InChI |
OPELUKGFPXWHAW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=CC=[N+]1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
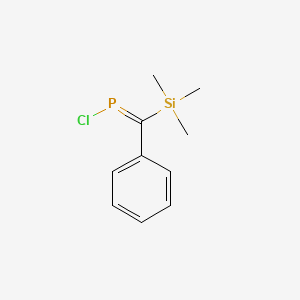
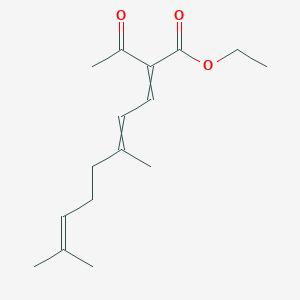
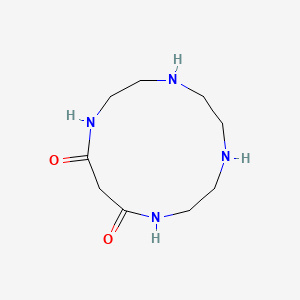

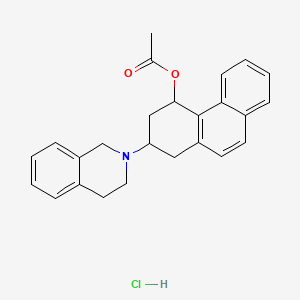
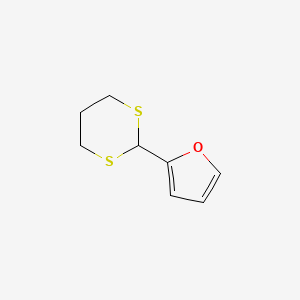
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)
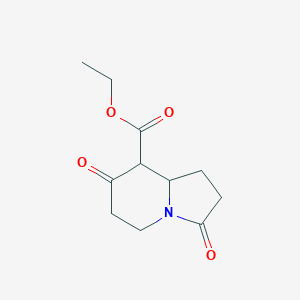
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

